molecular formula C10H10O3 B14447935 5-Hydroxy-4-phenyloxolan-2-one CAS No. 78920-22-6

5-Hydroxy-4-phenyloxolan-2-one

Cat. No.: B14447935
CAS No.: 78920-22-6
M. Wt: 178.18 g/mol
InChI Key: KZEHNAUKQOHMQR-UHFFFAOYSA-N
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Description

5-Hydroxy-4-phenyloxolan-2-one is an organic compound with the molecular formula C10H10O3 It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-phenyloxolan-2-one typically involves the cyclization of phenylsuccinic acid. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the oxolane ring. Common reagents used in this process include acetic anhydride and sulfuric acid, which act as catalysts to promote the cyclization reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-4-phenyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form a diol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions, respectively.

Major Products:

    Oxidation: Formation of 5-oxo-4-phenyloxolan-2-one.

    Reduction: Formation of 5-hydroxy-4-phenyloxolan-2-diol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

5-Hydroxy-4-phenyloxolan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-phenyloxolan-2-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 5-Hydroxy-4-methyloxolan-2-one
  • 5-Hydroxy-4-pentyn-2-one
  • 5-Hydroxy-4-(4-methylphenyl)oxolan-2-one

Comparison: Compared to these similar compounds, 5-Hydroxy-4-phenyloxolan-2-one is unique due to the presence of the phenyl group, which enhances its aromaticity and potential for π-π interactions

Properties

CAS No.

78920-22-6

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

5-hydroxy-4-phenyloxolan-2-one

InChI

InChI=1S/C10H10O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-5,8,10,12H,6H2

InChI Key

KZEHNAUKQOHMQR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1=O)O)C2=CC=CC=C2

Origin of Product

United States

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